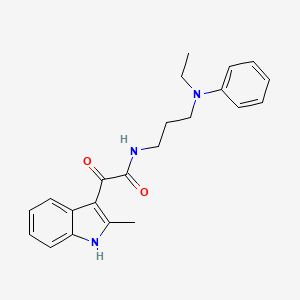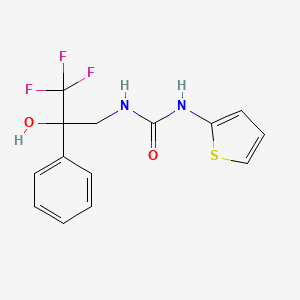
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TTPU, is a novel urea derivative that has been synthesized and studied for its potential use in scientific research. TTPU has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is its significant anti-inflammatory and analgesic properties, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug.
Orientations Futures
There are several future directions for the study of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. One area of research could be the development of new drugs based on the structure of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea for the treatment of inflammatory and pain-related conditions. Another area of research could be the investigation of the mechanism of action of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea to better understand its potential therapeutic applications. Additionally, the potential use of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea in the treatment of other diseases, such as cancer, could also be explored.
Méthodes De Synthèse
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl chloride, followed by the reaction with urea under basic conditions. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)13(21,10-5-2-1-3-6-10)9-18-12(20)19-11-7-4-8-22-11/h1-8,21H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSJCBULBLPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

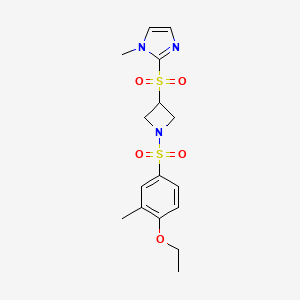
![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)
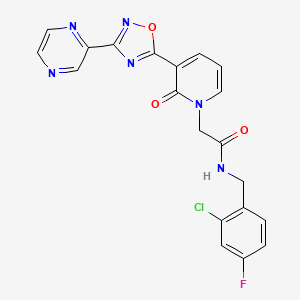

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)
![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)
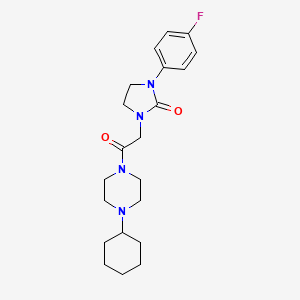
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2544527.png)
